2-Bromo-4,6-dichloro-1-indanone
Description
The compound features bromine at position 2 and chlorine atoms at positions 4 and 6 of the aromatic ring. This substitution pattern imparts distinct electronic and steric properties, making it relevant in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C9H5BrCl2O |
|---|---|
Molecular Weight |
279.94 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrCl2O/c10-7-3-5-6(9(7)13)1-4(11)2-8(5)12/h1-2,7H,3H2 |
InChI Key |
DAIUBOUWLDZKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Halogen Position Variants
Several structural isomers of 2-bromo-4,6-dichloro-1-indanone exist, differing in halogen placement:
- 2-Bromo-6,7-dichloro-1-indanone (CAS: listed in ): Chlorines at positions 6 and 7 may influence conjugation with the ketone, altering UV absorption or redox properties.
Table 1: Key Structural Differences
| Compound | Halogen Positions | Potential Reactivity Impact |
|---|---|---|
| This compound | Br (C2), Cl (C4, C6) | Enhanced electrophilicity at C1 due to electron-withdrawing groups |
| 2-Bromo-5,6-dichloro-1-indanone | Br (C2), Cl (C5, C6) | Increased steric hindrance near C1, reducing accessibility |
| 4-Fluoro-1-indanone | F (C4) | Lower molecular weight; fluorine’s electronegativity may direct substitution |
Functional Group Analogues
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
- Structure: A monocyclic acetophenone derivative with bromine at C2 and methoxy at C3.
- Properties: Log KOW = 2.1 (), indicating moderate lipophilicity. Unlike this compound, its linear structure lacks fused-ring rigidity, reducing steric constraints in reactions .
Table 2: Physicochemical Comparison
Heterocyclic Analogues
2-Bromo-5,6-dichloro-1H-indole (CAS: 286949-66-4)
- Structure : An indole derivative with Br at C2 and Cl at C5/C6.
- Applications: Used in pharmaceutical intermediates (). The indole nitrogen enables hydrogen bonding, contrasting with 1-indanone’s ketone functionality .
2-Bromo-4,5-dichloro-1H-imidazole (CAS: 16076-27-0)
- Structure : A halogenated imidazole with Br and Cl substituents.
- Properties: Melting point 223°C (dec.), high thermal stability (). Unlike 1-indanone derivatives, imidazoles exhibit basicity due to the N-heterocycle .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
